molecular formula C16H15N5OS B14170067 1-(3,4-Dimethylphenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea CAS No. 429626-23-3

1-(3,4-Dimethylphenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B14170067
CAS No.: 429626-23-3
M. Wt: 325.4 g/mol
InChI Key: RZRGPMAJCOAGSH-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 3,4-dimethylaniline with a suitable isocyanate derivative of 5-pyridin-4-yl-1,3,4-thiadiazole. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include steps such as crystallization and recrystallization to further purify the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)thiourea: Similar structure but with a thiourea moiety.

    1-(3,4-Dimethylphenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamate: Similar structure but with a carbamate moiety.

Uniqueness

1-(3,4-Dimethylphenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its urea moiety allows for strong hydrogen bonding interactions, while the thiadiazole and pyridine rings contribute to its stability and reactivity.

Properties

CAS No.

429626-23-3

Molecular Formula

C16H15N5OS

Molecular Weight

325.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea

InChI

InChI=1S/C16H15N5OS/c1-10-3-4-13(9-11(10)2)18-15(22)19-16-21-20-14(23-16)12-5-7-17-8-6-12/h3-9H,1-2H3,(H2,18,19,21,22)

InChI Key

RZRGPMAJCOAGSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=NC=C3)C

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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